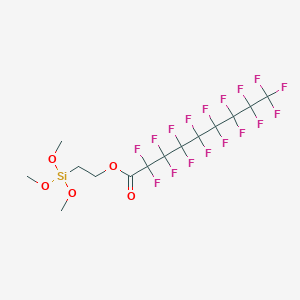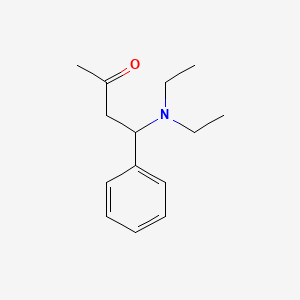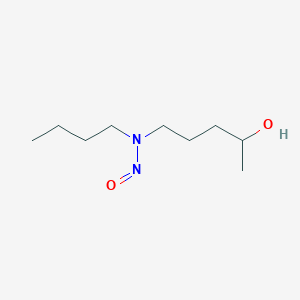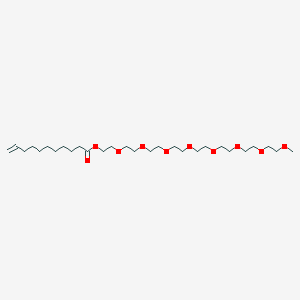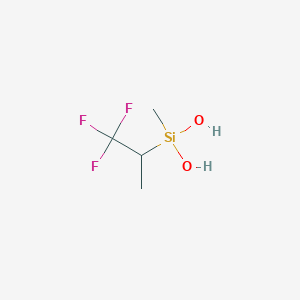
Methyl(1,1,1-trifluoropropan-2-yl)silanediol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl(1,1,1-trifluoropropan-2-yl)silanediol is a chemical compound characterized by the presence of a trifluoropropyl group attached to a silanediol moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl(1,1,1-trifluoropropan-2-yl)silanediol typically involves the reaction of 1,1,1-trifluoropropan-2-ol with a silicon-containing reagent under controlled conditions. The reaction conditions often include the use of a catalyst and a solvent to facilitate the reaction and improve yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high purity and yield. The process may include steps such as distillation, crystallization, and purification to obtain the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl(1,1,1-trifluoropropan-2-yl)silanediol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The trifluoropropyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the reaction outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield oxides, while substitution reactions may produce derivatives with different functional groups.
Applications De Recherche Scientifique
Methyl(1,1,1-trifluoropropan-2-yl)silanediol has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other fluorinated compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a component in drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of Methyl(1,1,1-trifluoropropan-2-yl)silanediol involves its interaction with molecular targets and pathways The trifluoropropyl group can influence the compound’s reactivity and interactions with other molecules, while the silanediol moiety can participate in hydrogen bonding and other interactions
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1,1-Trifluoro-2-propanol: A related compound with similar trifluoropropyl group but different functional groups.
Methyl(1,1,1-trifluoropropan-2-yl)amine: Another compound with a trifluoropropyl group but different nitrogen-containing functional group.
Uniqueness
Methyl(1,1,1-trifluoropropan-2-yl)silanediol is unique due to the presence of both trifluoropropyl and silanediol groups, which impart distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and interact with different molecular targets makes it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
84841-29-2 |
|---|---|
Formule moléculaire |
C4H9F3O2Si |
Poids moléculaire |
174.19 g/mol |
Nom IUPAC |
dihydroxy-methyl-(1,1,1-trifluoropropan-2-yl)silane |
InChI |
InChI=1S/C4H9F3O2Si/c1-3(4(5,6)7)10(2,8)9/h3,8-9H,1-2H3 |
Clé InChI |
FASZOSNEIZGZFJ-UHFFFAOYSA-N |
SMILES canonique |
CC(C(F)(F)F)[Si](C)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


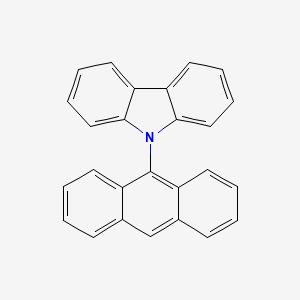
![N'-[4-(Diethylamino)phenyl]-N,N-bis(2-hydroxyethyl)urea](/img/structure/B14423393.png)
![5-([1,1'-Biphenyl]-4-yl)-2-(2-methoxyphenyl)-1,3-oxazole](/img/structure/B14423396.png)
![5,5'-[(4-Methoxyphenyl)methylene]bis(11-ethyl-11H-benzo[a]carbazole)](/img/structure/B14423397.png)
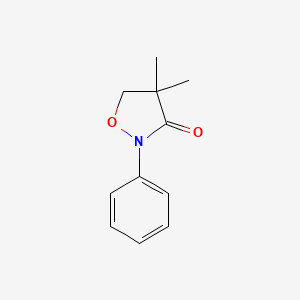
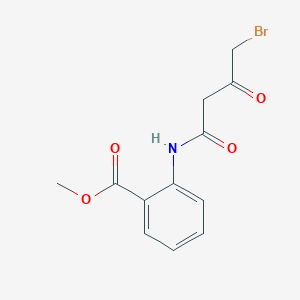
![Dimethyl {1-[(oxolan-2-yl)oxy]ethyl}phosphonate](/img/structure/B14423419.png)
![1-[(Benzenesulfonyl)methyl]-4-fluoro-2-nitrobenzene](/img/structure/B14423435.png)
